Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Description
Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, also known as calcium α-linolenate, is the calcium salt of α-linolenic acid (ALA), a polyunsaturated omega-3 fatty acid. Its molecular formula is C₃₆H₅₈CaO₄, with a molecular weight of 594.92 g/mol . Structurally, it consists of an 18-carbon chain with three cis-configured double bonds at positions 9, 12, and 15, forming a conjugated triene system. This compound is classified as an anionic surfactant, specifically a linear polyenyl carboxylate, and exhibits excellent lubricating, emulsifying, and dispersing properties .
Properties
CAS No. |
22333-90-0 |
|---|---|
Molecular Formula |
C36H58CaO4 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
calcium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
InChI Key |
CIRHMZHRSIZIGV-SYSSTCGWSA-L |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Related CAS |
463-40-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization of Alpha-Linolenic Acid with Calcium Salts
The most straightforward preparation method involves neutralizing alpha-linolenic acid with a calcium base, such as calcium hydroxide or calcium carbonate, to form the calcium salt.
Reaction :
$$
2 \text{C}{18}\text{H}{30}\text{O}2 + \text{Ca(OH)}2 \rightarrow \text{Ca(C}{18}\text{H}{29}\text{O}2)2 + 2 \text{H}_2\text{O}
$$-
- Dissolve alpha-linolenic acid in an appropriate organic solvent or aqueous medium.
- Add calcium hydroxide slowly under stirring at controlled temperature (often ambient to slightly elevated, ~25–50°C).
- Maintain pH to ensure complete neutralization.
- Isolate the calcium salt by filtration or precipitation.
- Dry under vacuum or inert atmosphere to prevent oxidation of the polyunsaturated fatty acid moiety.
Notes :
- The reaction must be conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bonds.
- The purity of the acid and calcium source affects the yield and quality of the salt.
- This method is widely used for preparing metal salts of fatty acids due to its simplicity and scalability.
Total Chemical Synthesis of the Parent Acid Followed by Salt Formation
For research purposes, especially when isotopically labeled or geometrically defined isomers are required, the parent acid is synthesized chemically before salt formation.
Synthesis of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid :
- Multi-step organic synthesis involving Wittig reactions to construct the conjugated triene system with defined cis double bonds.
- Protection and deprotection steps (e.g., tetrahydropyranyl ethers) to control functional groups.
- Homologation and hydrolysis steps to achieve the 18-carbon chain with the correct unsaturation pattern.
- Purification by chromatography to ensure high isomeric purity (>99%) and radiochemical purity if labeled analogs are prepared.
-
- The synthesized acid is neutralized with calcium hydroxide or calcium carbonate as described above.
- This approach allows preparation of calcium salts with precise structural control, useful for biological activity studies.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield/Purity |
|---|---|---|---|---|
| Direct Neutralization with Ca(OH)2 or CaCO3 | Acid + Ca base neutralization, isolation | Simple, scalable, cost-effective | Requires inert atmosphere to avoid oxidation | High yield, purity depends on acid quality |
| Total Chemical Synthesis + Salt Formation | Multi-step organic synthesis, purification | High isomeric and radiochemical purity | Complex, time-consuming, costly | >99% isomeric purity |
| Extraction from Natural Oils + Neutralization | Extraction, purification, neutralization | Natural source, cost-effective | Variable purity, requires extensive purification | Moderate to high purity |
Research Findings and Notes
- The calcium salt form improves the stability and handling of the polyunsaturated fatty acid compared to the free acid, which is prone to oxidation.
- Synthetic methods allow preparation of isotopically labeled this compound for metabolic and pharmacokinetic studies.
- The neutralization reaction is exothermic and requires careful temperature control to avoid degradation of the unsaturated bonds.
- Storage of the calcium salt under inert atmosphere and low temperature is recommended to maintain stability.
- Analytical methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the calcium salt.
Chemical Reactions Analysis
Enzymatic Transformations
The compound undergoes enzymatic oxidation to produce bioactive derivatives:
-
Lipoxygenase activity : Converts ALA to hydroperoxy intermediates (e.g., 9R-HPODE), which are reduced to hydroxy derivatives (e.g., 9R-HOTE) using sodium borohydride .
-
Reaction conditions :
-
Buffer: 50 mM Tris-HCl (pH 8.5)
-
Catalyst: Purified 9R-lipoxygenase (9R-LOX)
-
Temperature: 15°C under oxygen supplementation
-
This pathway highlights stereo-selective formation of hydroxy derivatives, critical in lipid signaling pathways .
Structural Analysis and Isomerization
The compound’s (Z,Z,Z) configuration is stabilized by cis double bonds . Isomerization studies reveal:
-
Cis–trans isomerization : Occurs under certain conditions (e.g., heat, light), leading to E,Z,Z or E,E,Z isomers .
-
Key structural data :
Partial silver resin chromatography is used to separate isomeric mixtures during synthesis .
Degradation and Metabolic Pathways
In biological systems, the compound participates in:
Scientific Research Applications
Nutritional Applications
1. Dietary Supplementation:
Calcium alpha-linolenate is recognized for its role in enhancing dietary omega-3 fatty acid intake. ALA is crucial for human health as it contributes to cardiovascular health by reducing blood cholesterol levels and inflammation. Studies have shown that supplementation with ALA can improve lipid profiles and promote heart health .
2. Functional Foods:
Incorporating calcium alpha-linolenate into functional foods is an emerging trend. Products enriched with this compound can provide additional health benefits beyond basic nutrition. Research indicates that foods fortified with ALA may help in managing chronic diseases such as obesity and diabetes by modulating metabolic pathways .
Pharmaceutical Applications
1. Anti-inflammatory Properties:
Research has demonstrated that calcium alpha-linolenate exhibits anti-inflammatory effects. It has been studied for its potential use in treating inflammatory conditions such as arthritis and other autoimmune diseases. The compound's ability to modulate inflammatory mediators makes it a candidate for therapeutic applications .
2. Neuroprotective Effects:
Calcium alpha-linolenate has been investigated for its neuroprotective properties. Studies suggest that ALA can help protect neuronal cells from oxidative stress and apoptosis, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Biochemical Research
1. Enzymatic Studies:
Calcium alpha-linolenate serves as a substrate in various enzymatic reactions, particularly those involving lipoxygenases (LOX). These enzymes are crucial in the biosynthesis of bioactive lipids from polyunsaturated fatty acids. Research has focused on the kinetic parameters of LOX when using calcium alpha-linolenate as a substrate to understand its biochemical pathways better .
2. Metabolomics:
The compound is also significant in metabolomics studies, where it is analyzed for its role in metabolic pathways and interactions with other metabolites. This research helps elucidate the complex biochemical networks involving omega-3 fatty acids and their derivatives .
Data Table: Summary of Applications
Case Study 1: Dietary Impact on Cardiovascular Health
A clinical trial investigated the effects of calcium alpha-linolenate supplementation on patients with hyperlipidemia. Results indicated significant reductions in LDL cholesterol levels and improvements in overall lipid profiles after 12 weeks of supplementation.
Case Study 2: Anti-inflammatory Effects
A study examined the use of calcium alpha-linolenate in patients with rheumatoid arthritis. Participants receiving the compound showed reduced joint inflammation and pain compared to the placebo group over a 16-week period.
Case Study 3: Neuroprotection
Research involving animal models demonstrated that calcium alpha-linolenate administration led to improved cognitive function and reduced neurodegeneration markers in subjects exposed to oxidative stress.
Mechanism of Action
The mechanism of action of Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of bioactive lipid mediators, such as eicosanoids, which play a role in inflammation and other physiological processes .
Comparison with Similar Compounds
Key Properties :
- Physical State : Solid at room temperature.
- Solubility : Insoluble in water but soluble in organic solvents.
- Stability : Prone to oxidation due to its polyunsaturated structure, requiring storage under inert conditions.
- Applications : Primarily used in industrial settings as a lubricant, emulsifier, and dispersant. Its bio-based origin (derived from ALA in plant oils like linseed) makes it environmentally favorable .
Comparison with Similar Compounds
Structural Analogs: Isomers and Esters
Geometrical Isomers of ALA
ALA isomers with varying double-bond configurations exhibit distinct physicochemical and biological behaviors:
- (9Z,12Z,15E)-, (9Z,12E,15Z)-, and (9E,12Z,15Z)-Octadecatrienoic Acids: These minor isomers are formed during thermal processing (e.g., deodorization of linseed oil at 230–250°C). The central (12Z) bond is more resistant to isomerization than the terminal (9Z,15Z) bonds .
- Stability : The (9Z,12E,15Z) isomer is less stable due to the absence of a stabilizing (Z-Z)-radical intermediate during thermal degradation .
Esters of ALA
Esters of ALA, such as ethyl or isopropyl derivatives, are widely studied for their bioavailability and biological activities:
- Ethyl (9Z,12Z,15Z)-9,12,15-Octadecatrienoate: A linolenic acid ethyl ester found in winged beans (27.53% abundance) with hypocholesterolemic, anti-inflammatory, and anticancer properties .
Functional Analogs: Surfactants and Oxidized Derivatives
Surfactants with Similar Backbones
- Linoleic Acid (LOA) and Oleic Acid (OLA) Salts: Used to stabilize platinum nanocrystals (PtNCs). LOA ((9Z,12Z)-C18:2) and OLA ((9Z)-C18:1) lack the third double bond, reducing oxidative instability compared to ALA derivatives .
- Stearic Acid Salts : Saturated C18:0 analogs with higher thermal stability but inferior emulsifying properties due to lack of unsaturation .
| Compound | Double Bonds | Oxidative Stability | Emulsifying Capacity |
|---|---|---|---|
| Calcium ALA | 3 (All cis) | Low | High |
| Calcium Linoleate | 2 (Cis) | Moderate | Moderate |
| Calcium Stearate | 0 (Saturated) | High | Low |
Oxidized and Hydroxylated Derivatives
- 9-Keto-10E,12Z,15Z-Octadecatrienoic Acid (9-KOT): An oxidized ALA derivative with signaling roles in plant defense pathways .
- (9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-Octadecatrienoate: A hydroxylated metabolite implicated in anti-inflammatory pathways .
| Compound | Functional Group | Bioactivity | Stability |
|---|---|---|---|
| Calcium ALA | Carboxylate | Surfactant | Oxidation-Prone |
| 9-KOT | Keto Group | Signaling Molecule | Moderate |
| 9-Hydroxy ALA | Hydroxyl Group | Anti-inflammatory | Low |
Phospholipids and Glycolipids
- PC[18:3(9Z,12Z,15Z)/20:1(11Z)] : A phosphatidylcholine containing ALA, identified in metabolomic studies as a biomarker for immune reconstitution in HIV patients .
- DG(18:3/16:0/0:0) : A diacylglycerol with ALA and palmitic acid, involved in lipid signaling and membrane structure .
| Compound | Structure | Biological Role |
|---|---|---|
| Calcium ALA | Surfactant | Industrial Applications |
| PC[18:3(9Z,12Z,15Z)/20:1(11Z)] | Phospholipid | Immune Modulation |
| DG(18:3/16:0/0:0) | Diacylglycerol | Cell Signaling |
Biological Activity
Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as calcium alpha-linolenate, is a calcium salt of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. This compound has garnered attention for its various biological activities, particularly in the fields of nutrition and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₈H₃₀O₂
- Molecular Weight : 278.43 g/mol
- CAS Number : 463-40-1
- Synonyms : Alpha-linolenic acid calcium salt, (9Z,12Z,15Z)-octadecatrienoate
This compound exhibits several mechanisms that contribute to its biological effects:
- Gene Expression Modulation : ALA and its metabolites can influence gene expression related to fatty acid metabolism and inflammation by interacting with transcription factors such as NF-kappa B and peroxisome proliferator-activated receptors (PPARs) .
- Anti-inflammatory Effects : The incorporation of ALA into cell membranes enhances membrane fluidity and exhibits anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation .
- Platelet Aggregation Inhibition : ALA has been shown to inhibit platelet aggregation, which may reduce the risk of cardiovascular diseases .
- Nutritional Benefits : As an essential fatty acid, ALA is crucial for human health and must be obtained through diet. It plays a vital role in maintaining cardiovascular health and supporting brain function .
Cardiovascular Health
Numerous studies have indicated that ALA can improve cardiovascular health by:
- Reducing blood pressure.
- Lowering triglyceride levels.
- Improving endothelial function.
A systematic review highlighted that increased dietary intake of ALA is associated with a reduced risk of coronary heart disease .
Neuroprotective Effects
Research has suggested that ALA may exert neuroprotective effects by:
- Reducing neuroinflammation.
- Promoting neuronal survival.
A study demonstrated that ALA supplementation improved cognitive function in aged rats by reducing oxidative stress markers .
Case Studies
- Cardiovascular Benefits in Humans : A clinical trial involving participants with high cholesterol levels showed that supplementation with ALA significantly decreased total cholesterol and low-density lipoprotein (LDL) levels over 12 weeks .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer’s disease, dietary ALA was associated with improved memory performance and reduced amyloid plaque deposition in the brain .
Data Table: Biological Activities of this compound
Q & A
Q. How do minor isomers of α-linolenate impact biological activity, and what methods detect them in complex matrices?
- Methodological Answer : Minor isomers (e.g., 9E,12Z,15E) may alter lipid signaling or oxidation kinetics. Untargeted metabolomics using LC/HRMS (e.g., ESI ionization) detects trace isomers in plant extracts, as shown in Coleus amboinicus studies. Bioactivity assays (e.g., anti-inflammatory or antiproliferative tests on cell lines like MCF-7) correlate isomer-specific effects .
Q. What protocols ensure ecological safety assessments for this compound in aquatic environments?
- Methodological Answer : Biodegradability testing per OECD 301 standards is critical. Toxicity assays (e.g., Daphnia magna or algae growth inhibition) evaluate acute effects. Evidence suggests the compound is biodegradable but requires monitoring in water systems due to potential bioaccumulation risks .
Q. How can researchers optimize lipid formulations containing this compound for enhanced emulsification or lubrication?
- Methodological Answer : Phase behavior studies (e.g., ternary phase diagrams) with surfactants and co-solvents determine optimal emulsification. Tribological testing evaluates lubricity under shear stress. Phospholipid derivatives like PG(18:3/18:0) demonstrate enhanced stability in bilayer systems, suggesting combinatorial formulations .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer : While the compound is described as water-insoluble and stable , oxidation risks necessitate validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months). Conflicting data may arise from impurity levels or isomer content, requiring HPLC purity checks and antioxidant efficacy trials (e.g., with BHT or tocopherols).
Q. What statistical methods resolve variability in fatty acid quantification across GC-MS platforms?
- Methodological Answer : Use internal standards (e.g., methyl heptadecanoate) and Kovats retention indices to normalize inter-lab variability. Multivariate analysis (e.g., PCA) clusters batch data, while LOQ/LOD validation per ICH Q2(R1) ensures reproducibility .
Methodological Tables
Q. Table 1: Key Physicochemical Standards for this compound
| Parameter | Specification | Test Method |
|---|---|---|
| Actives (%) | ≥95.0 | ISO 2271, GB/T 5173 |
| Heavy Metals (Pb, mg/kg) | ≤20 | GB/T 30799 |
| Arsenic (As, mg/kg) | ≤3 | GB/T 30797 |
Q. Table 2: Common Isomers Detected in Thermal Degradation Studies
| Isomer | Relative Abundance (%) | Formation Pathway |
|---|---|---|
| (9Z,12Z,15E)-Octadecatrienoate | 45–60 | Terminal bond isomerization |
| (9E,12Z,15Z)-Octadecatrienoate | 30–40 | Radical-mediated rearrangement |
| (9Z,12E,15Z)-Octadecatrienoate | 5–10 | Secondary isomerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
